3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one
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Overview
Description
3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of an indole derivative to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxyanilino group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while coupling reactions can produce various substituted indole derivatives.
Scientific Research Applications
3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyanilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(3-methoxyanilino)purine
- 2-Fluoro-6-(3-methoxyanilino)purine
- 6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline
Uniqueness
3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyanilino group and a nitro group makes it a versatile compound for various applications.
Properties
CAS No. |
90181-62-7 |
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Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)imino-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C15H11N3O4/c1-22-11-4-2-3-9(7-11)16-14-12-8-10(18(20)21)5-6-13(12)17-15(14)19/h2-8H,1H3,(H,16,17,19) |
InChI Key |
PEQNCXBYMDAAPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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